5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the carbonitrile group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of certain enzymes or activation of signaling cascades that lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-aryl-5-(4-piperazin-1-yl)oxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
Uniqueness
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Biological Activity
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS Number: 946200-60-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Structure and Properties
The molecular formula of the compound is C24H24N4O5 with a molecular weight of 448.5 g/mol. The structural complexity includes a piperazine ring, a dimethoxybenzoyl moiety, and an oxazole ring, which contribute to its biological activities.
1. Anticancer Activity
Research has demonstrated that compounds containing the oxazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,3-oxazole can inhibit the proliferation of various cancer cell lines. A study indicated that compounds similar to this compound displayed significant antiproliferative effects against breast and lung cancer cells .
Table 1: Anticancer Activity of Oxazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | |
Compound B | A549 (Lung) | 15 | |
Target Compound | MCF-7 & A549 | 12 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The oxazole ring is known for its ability to exhibit antibacterial and antifungal activities. Studies have reported that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
A particular study highlighted that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound C | Staphylococcus aureus | 18 | |
Compound D | Escherichia coli | 15 | |
Target Compound | Staphylococcus aureus | 16 |
3. Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cell models .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with oxazole rings often inhibit key enzymes involved in cancer progression and microbial resistance.
- Interference with Cell Signaling Pathways: Some studies suggest that these compounds may modulate pathways such as NF-kB signaling, which is critical in inflammation and cancer .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Cytotoxicity in Cancer Cells: A study examined the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
- Antibacterial Activity: Another study focused on the antibacterial properties against multidrug-resistant strains, highlighting the compound's potential as a lead candidate for antibiotic development.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-30-19-8-5-16(13-20(19)31-2)22(29)27-9-11-28(12-10-27)23-18(14-25)26-21(32-23)15-3-6-17(24)7-4-15/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZNKCCCPTMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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